Cas no 2172476-07-0 (6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid)

6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid Chemical and Physical Properties
Names and Identifiers
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- 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid
- 2172476-07-0
- EN300-1655909
-
- Inchi: 1S/C6H5N5O2S/c12-14(13)6-2-1-5(9-10-6)11-4-7-3-8-11/h1-4H,(H,12,13)
- InChI Key: WRJBWGIEIPVAKY-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(N=N1)N1C=NC=N1)(=O)O
Computed Properties
- Exact Mass: 211.01639559g/mol
- Monoisotopic Mass: 211.01639559g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 113Ų
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1655909-5.0g |
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid |
2172476-07-0 | 5g |
$5719.0 | 2023-06-04 | ||
Enamine | EN300-1655909-0.05g |
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid |
2172476-07-0 | 0.05g |
$1657.0 | 2023-06-04 | ||
Enamine | EN300-1655909-10000mg |
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid |
2172476-07-0 | 10000mg |
$8480.0 | 2023-09-21 | ||
Enamine | EN300-1655909-250mg |
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid |
2172476-07-0 | 250mg |
$1814.0 | 2023-09-21 | ||
Enamine | EN300-1655909-5000mg |
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid |
2172476-07-0 | 5000mg |
$5719.0 | 2023-09-21 | ||
Enamine | EN300-1655909-10.0g |
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid |
2172476-07-0 | 10g |
$8480.0 | 2023-06-04 | ||
Enamine | EN300-1655909-0.25g |
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid |
2172476-07-0 | 0.25g |
$1814.0 | 2023-06-04 | ||
Enamine | EN300-1655909-0.1g |
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid |
2172476-07-0 | 0.1g |
$1735.0 | 2023-06-04 | ||
Enamine | EN300-1655909-2500mg |
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid |
2172476-07-0 | 2500mg |
$3865.0 | 2023-09-21 | ||
Enamine | EN300-1655909-1000mg |
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid |
2172476-07-0 | 1000mg |
$1971.0 | 2023-09-21 |
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid Related Literature
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
Additional information on 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid
Introduction to 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic Acid (CAS No. 2172476-07-0)
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2172476-07-0, represents a fascinating intersection of heterocyclic chemistry and sulfonate functionalization. The molecular structure incorporates both a pyridazine core and a triazole moiety, linked through an amide-like connection at the 3-position of the pyridazine ring. Such structural features make it a promising candidate for further exploration in medicinal chemistry and drug discovery.
The pyridazine scaffold is a well-documented pharmacophore in medicinal chemistry, known for its ability to engage with various biological targets due to its planar structure and electron-rich nature. Its incorporation into drug molecules often enhances binding affinity and selectivity. In contrast, the triazole ring is another heterocycle that has been extensively studied for its bioactivity. Triazoles exhibit a wide range of biological properties, including antifungal, antimicrobial, and anti-inflammatory effects. The combination of these two heterocyclic systems in 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid suggests potential dual-targeting capabilities, which could be exploited in the development of novel therapeutic agents.
The presence of a sulfinic acid group at the 3-position of the pyridazine ring introduces additional functionality that can be leveraged for further derivatization. Sulfinic acids are known for their strong acidic properties and their ability to form stable metal complexes. This feature makes them valuable in medicinal chemistry for designing metal-based drugs or for modulating protein-protein interactions through coordination chemistry. Moreover, sulfinic acid derivatives have been explored as protease inhibitors and as intermediates in the synthesis of more complex molecules.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. Studies suggest that the triazole-pyridazine sulfinate core of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid may interact with biological targets through hydrogen bonding networks and hydrophobic interactions. These insights are derived from virtual screening campaigns that have identified potential hits against various disease-related proteins. For instance, preliminary docking studies have indicated that this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in cancer progression.
The synthesis of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the triazole ring typically involves cycloaddition reactions between organic azides and alkynes under transition-metal catalysis. Subsequent functionalization at the 3-position with a sulfinic acid group can be achieved through nucleophilic substitution or oxidation reactions. The development of efficient synthetic routes is crucial for scalability and cost-effectiveness in pharmaceutical applications.
In vitro pharmacological studies have begun to explore the potential therapeutic applications of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid. Initial assays have shown promising results in modulating inflammatory pathways by interacting with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Additionally, the compound’s ability to form metal complexes has led to investigations into its potential as an anticancer agent. Metallo-drugs based on sulfonate-containing ligands have shown efficacy in targeting tumor cells by inducing oxidative stress or disrupting essential cellular processes.
The role of computational tools in drug discovery cannot be overstated. Advanced algorithms can predict physicochemical properties such as solubility, permeability, and metabolic stability, which are critical factors for drug-likeness. For 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid, computational modeling has helped refine its structure to enhance pharmacokinetic profiles while maintaining biological activity. Such virtual design strategies are increasingly integrated into modern drug development pipelines to accelerate the identification of lead compounds.
Future research directions for this compound may include exploring its mechanism of action through structural biology techniques such as X-ray crystallography or cryo-electron microscopy. Understanding how it interacts with biological targets at an atomic level will provide valuable insights for rational drug design. Additionally, preclinical studies will be essential to assess its safety profile and therapeutic efficacy before moving into human trials.
The versatility of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinic acid extends beyond traditional pharmaceutical applications. Its unique structural features make it an attractive building block for materials science research as well. For example, sulfonate-functionalized heterocycles have been used in designing polymers with enhanced biocompatibility or metal coordination polymers (MOFs) with specific guest-binding capabilities.
In conclusion,6-(1H-1,2,4-triazol-1-yipyridazine)-3-sulfonic acid (CAS No. 2172476- 07- 0) represents a structurally intriguing compound with significant potential in medicinal chemistry and beyond. The combination of a pyridazine core, a triazole moiety, and a sulfinic acid group offers multiple avenues for exploration, both in terms of synthetic chemistry and pharmacological applications. With ongoing research efforts and advancements in computational biology, this compound is poised to contribute to next-generation therapeutic strategies.
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